Benzodioxan-2-carboxamidine hydrochloride
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Overview
Description
Benzodioxan-2-carboxamidine hydrochloride is an organic compound with the empirical formula C9H11ClN2O2 and a molecular weight of 214.65 . It is known for its unique chemical structure, which includes a benzodioxane ring fused with a carboxamidine group.
Mechanism of Action
Target of Action
Benzodioxan-2-carboxamidine hydrochloride, also known as 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboximidamide hydrochloride, is a complex organic compound with potential biological properties . .
Mode of Action
Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Benzodioxan-2-carboxamidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitric oxide synthase, where this compound acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, this compound interacts with proteins involved in the regulation of oxidative stress, thereby influencing cellular redox states .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to stress and damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide. This binding interaction is facilitated by the carboxamidine group of this compound, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, this compound can modulate the activity of other enzymes involved in oxidative stress regulation, further influencing cellular redox states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under refrigerated conditions, but it may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nitric oxide production and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits nitric oxide production. At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and energy production. These interactions highlight the importance of this compound in regulating cellular metabolism and maintaining redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical effects, as it enables this compound to interact with target enzymes and proteins effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress regulation. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its effective interaction with target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzodioxan-2-carboxamidine hydrochloride typically involves the reaction of benzodioxane derivatives with cyanamide under acidic conditions to form the carboxamidine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzodioxan-2-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups.
Substitution: The benzodioxane ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can introduce various functional groups into the benzodioxane ring .
Scientific Research Applications
Benzodioxan-2-carboxamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Benzodioxane: The parent compound without the carboxamidine group.
Benzodioxan-2-carboxamide: A related compound with a carboxamide group instead of carboxamidine.
Benzodioxan-2-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness: Benzodioxan-2-carboxamidine hydrochloride is unique due to the presence of the carboxamidine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8;/h1-4,8H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKAJUNTROULED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372056 |
Source
|
Record name | Benzodioxan-2-carboxamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85084-36-2 |
Source
|
Record name | Benzodioxan-2-carboxamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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